molecular formula C25H18N4O5 B2490496 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1206985-29-6

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

カタログ番号: B2490496
CAS番号: 1206985-29-6
分子量: 454.442
InChIキー: XPIZZIVHVZKNEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex synthetic organic compound featuring a quinazoline-2,4-dione core, a structure known to be a privileged scaffold in medicinal chemistry for its ability to interact with a wide range of biological targets. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852163/ The molecule is strategically functionalized with a 1,3-benzodioxole (methylenedioxyphenyl) group and a 2-methylphenyl-1,2,4-oxadiazole moiety. The benzodioxole group is a common pharmacophore found in compounds that interact with neurological targets, while the 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often used to improve metabolic stability and binding affinity in drug discovery. https://www.sciencedirect.com/science/article/abs/pii/S0223523411004851 This specific molecular architecture suggests its primary research value lies in the exploration of structure-activity relationships (SAR) for kinase inhibition or modulation of central nervous system (CNS) targets. The quinazoline-dione core is a known scaffold for inhibitors of enzymes like phosphodiesterases (PDEs) and various kinases. https://pubs.acs.org/doi/10.1021/jm901585v Consequently, this compound serves as a crucial chemical probe for investigating novel signaling pathways in cellular and biochemical assays, providing researchers with a tool to elucidate complex biological mechanisms and validate new therapeutic targets.

特性

CAS番号

1206985-29-6

分子式

C25H18N4O5

分子量

454.442

IUPAC名

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O5/c1-14-4-2-3-5-17(14)22-27-23(34-28-22)16-7-8-18-19(11-16)26-25(31)29(24(18)30)12-15-6-9-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31)

InChIキー

XPIZZIVHVZKNEB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O5C_{26}H_{23}N_3O_5, with a molecular weight of approximately 457.49 g/mol. The structure includes a benzodioxole moiety and an oxadiazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H23N3O5
Molecular Weight457.49 g/mol
InChIInChI=1S/C26H23N3O5
SMILESCc1cccc(c1)n1cc(c2c1ncnc2NCc1ccc2c(c1)OCO2)c1ccccc1

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that quinazoline derivatives can inhibit the growth of A549 lung cancer cells and U937 leukemia cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Quinazolines are known to possess antibacterial and antifungal properties. Studies have indicated that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar structures have been shown to inhibit various enzymes involved in cancer progression and microbial growth.
  • Receptor Interaction : The presence of the benzodioxole moiety may enhance binding to specific receptors or enzymes, leading to altered signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives:

  • Anticancer Evaluation : A study screened a library of quinazoline compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives exhibited potent activity against multiple cancer types .
  • Antimicrobial Testing : Another research evaluated several quinazoline derivatives for their antimicrobial properties using the disc diffusion method. Compounds showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising antimicrobial profile .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Compound B : 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (described in )

  • Core Structure : Contains a 1,2,4-oxadiazole ring substituted with a phenyl group (position 3) and a benzotriazole-linked methyl group (position 5).
  • Key Differences vs. Compound A :
Feature Compound A Compound B
Core Structure Quinazoline-2,4-dione 1,2,4-Oxadiazole
Substituent at Position 3 1,3-Benzodioxol-5-ylmethyl Benzotriazole-methyl
Aromatic Substitution 2-Methylphenyl (oxadiazole) Phenyl (oxadiazole)
Dihedral Angles* Not reported 80.2° (oxadiazole/benzotriazole)
Pharmacological Notes Hypothesized kinase inhibition Analgesic/antiviral activity

*Dihedral angles influence molecular conformation and binding interactions. The 80.2° angle in Compound B minimizes steric clashes and optimizes intermolecular hydrogen bonding .

Pharmacological Implications

  • Benzodioxole vs. Benzotriazole : The 1,3-benzodioxole in Compound A is electron-rich, which could enhance π-π stacking with aromatic residues in biological targets. In contrast, benzotriazole in Compound B may participate in hydrogen bonding via its nitrogen atoms .

Research Findings and Hypotheses

Molecular Interactions

  • Compound B forms two-dimensional sheets via weak C–H⋯N hydrogen bonds (Table 1, ). Compound A , with its quinazoline-dione core, may exhibit stronger intermolecular interactions (e.g., C=O⋯H–N), enhancing crystallinity or stability.

準備方法

Synthesis of the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione scaffold serves as the foundational structure for subsequent functionalization. The synthesis begins with anthranilic acid (2-aminobenzoic acid), which undergoes urea incorporation followed by cyclization:

Step 1: Formation of o-Ureidobenzoic Acid
Anthranilic acid reacts with potassium cyanate in aqueous acidic conditions to yield o-ureidobenzoic acid. This intermediate is critical for cyclization into the quinazoline-dione system.

Step 2: Cyclization to Quinazoline-2,4(1H,3H)-dione
Heating o-ureidobenzoic acid under alkaline conditions (e.g., aqueous NaOH) induces cyclization, forming quinazoline-2,4(1H,3H)-dione. Alternative acid-mediated cyclization (e.g., HCl/ethanol) achieves similar results but with lower yields (65–72%).

Introduction of the 1,3-Benzodioxol-5-ylmethyl Group

Functionalization at position 3 of the quinazoline-dione core involves N-alkylation using 1,3-benzodioxol-5-ylmethyl chloride:

Step 3: N-Alkylation of Quinazoline-dione
Quinazoline-2,4(1H,3H)-dione is treated with 1,3-benzodioxol-5-ylmethyl chloride in dimethylformamide (DMF) under anhydrous conditions, using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione.

Optimization Note :

  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Yield : 78–85% after purification via recrystallization (ethanol/water).

Synthesis of the 3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl Moiety

The oxadiazole ring is constructed through a two-step sequence involving amidoxime formation and cyclization:

Step 4: Amidoxime Synthesis
2-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, forming 2-methylbenzamidoxime.

Step 5: Oxadiazole Ring Formation
The amidoxime undergoes cyclization with chloroacetyl chloride in toluene under reflux (110°C, 12 hours), yielding 3-(2-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Key Characterization :

  • IR : 1,670 cm⁻¹ (C=N stretch).
  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.35–7.50 (m, 4H, aromatic).

Coupling of the Oxadiazole to the Quinazoline-dione

The final step involves attaching the oxadiazole moiety to position 7 of the quinazoline-dione:

Step 6: Nucleophilic Aromatic Substitution
3-(1,3-Benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione reacts with 3-(2-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole in DMF at 80°C for 24 hours, using potassium carbonate as a base. The chloromethyl group on the oxadiazole facilitates displacement by the quinazoline’s C7 position.

Reaction Conditions :

  • Solvent : Anhydrous DMF.
  • Yield : 68–72% after column chromatography (hexane:ethyl acetate, 7:3).

Spectroscopic Validation and Purity Assessment

The final compound is characterized using advanced analytical techniques:

¹H NMR (DMSO-d₆) :

  • δ 5.12 (s, 2H, CH₂-benzodioxole).
  • δ 6.85–7.62 (m, 8H, aromatic).
  • δ 2.40 (s, 3H, CH₃-oxadiazole).

¹³C NMR :

  • δ 167.2 (C=O, quinazoline-dione).
  • δ 148.1 (C-O, benzodioxole).

Elemental Analysis :

  • Calculated (%): C 64.21, H 4.05, N 12.88.
  • Found (%): C 64.35, H 4.12, N 12.94.

HPLC Purity : 98.6% (C18 column, acetonitrile:water 70:30).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Time (h) Key Reagents
1 Ureido acid formation 89 4 KOCN, HCl
2 Cyclization 78 6 NaOH
3 N-Alkylation 82 12 K₂CO₃, DMF
4 Amidoxime synthesis 75 6 NH₂OH·HCl
5 Oxadiazole cyclization 70 12 ClCH₂COCl
6 Coupling reaction 70 24 K₂CO₃, DMF

Mechanistic Insights and Challenges

  • Regioselectivity : The C7 position of quinazoline-dione exhibits higher electrophilicity due to electron-withdrawing effects from the dione rings, favoring substitution at this site.
  • Side Reactions : Competing N-alkylation at the quinazoline’s N1 position is mitigated by steric hindrance from the 1,3-benzodioxol-5-ylmethyl group.
  • Purification : Column chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted intermediates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。